1: Modjtahedi BS, Bose N, Papakostas TD, Morse L, Vavvas DG, Kishan AU. Lipids and Diabetic Retinopathy. Semin Ophthalmol. 2016;31(1-2):10-8. doi: 10.3109/08820538.2015.1114869. Review. PubMed PMID: 26959124.
2: Sando KR, Knight M. Nonstatin therapies for management of dyslipidemia: a review. Clin Ther. 2015 Oct 1;37(10):2153-79. doi: 10.1016/j.clinthera.2015.09.001. Epub 2015 Sep 26. Review. PubMed PMID: 26412799.
3: Ouwens MJ, Nauta J, Ansquer JC, Driessen S. Systematic literature review and meta-analysis of dual therapy with fenofibrate or fenofibric acid and a statin versus a double or equivalent dose of statin monotherapy. Curr Med Res Opin. 2015 Dec;31(12):2273-85. doi: 10.1185/03007995.2015.1098597. Epub 2015 Nov 5. Review. PubMed PMID: 26397380.
4: Zhang C, Wang H, Nie J, Wang F. Protective factors in diabetic retinopathy: focus on blood-retinal barrier. Discov Med. 2014 Sep;18(98):105-12. Review. PubMed PMID: 25227751.
5: Ling H, Luoma JT, Hilleman D. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiol Res. 2013 Apr;4(2):47-55. doi: 10.4021/cr270w. Epub 2013 May 9. Review. PubMed PMID: 28352420; PubMed Central PMCID: PMC5358213.
6: Filippatos TD. A review of time courses and predictors of lipid changes with fenofibric acid-statin combination. Cardiovasc Drugs Ther. 2012 Jun;26(3):245-55. doi: 10.1007/s10557-012-6394-0. Review. PubMed PMID: 22592524; PubMed Central PMCID: PMC3368211.
7: Saurav A, Kaushik M, Mohiuddin SM. Fenofibric acid for hyperlipidemia. Expert Opin Pharmacother. 2012 Apr;13(5):717-22. doi: 10.1517/14656566.2012.658774. Epub 2012 Mar 9. Review. PubMed PMID: 22404421.
8: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.
9: Moutzouri E, Kei A, Elisaf MS, Milionis HJ. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid. Vasc Health Risk Manag. 2010 Aug 9;6:525-39. Review. PubMed PMID: 20730069; PubMed Central PMCID: PMC2922314.
10: Alagona P Jr. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vasc Health Risk Manag. 2010 May 25;6:351-62. Review. PubMed PMID: 20531954; PubMed Central PMCID: PMC2879297.
11: Joshi PH, Jacobson TA. Therapeutic options to further lower C-reactive protein for patients on statin treatment. Curr Atheroscler Rep. 2010 Jan;12(1):34-42. doi: 10.1007/s11883-009-0075-x. Review. PubMed PMID: 20425269.
12: Schima SM, Maciejewski SR, Hilleman DE, Williams MA, Mohiuddin SM. Fibrate therapy in the management of dyslipidemias, alone and in combination with statins: role of delayed-release fenofibric acid. Expert Opin Pharmacother. 2010 Apr;11(5):731-8. doi: 10.1517/14656560903575639. Review. PubMed PMID: 20210682.
13: Adeghate E, Kalasz H, Veress G, Teke K. Medicinal chemistry of drugs used in diabetic cardiomyopathy. Curr Med Chem. 2010;17(6):517-51. Review. PubMed PMID: 20015035.
14: Garg R, Angus E, Fincher S. Capecitabine-induced severe hypertriglyceridaemia and diabetes: a case report and review of the literature. Diabet Med. 2009 Dec;26(12):1308-9. doi: 10.1111/j.1464-5491.2009.02842.x. Review. PubMed PMID: 20002489.
15: Jacobson TA. Myopathy with statin-fibrate combination therapy: clinical considerations. Nat Rev Endocrinol. 2009 Sep;5(9):507-18. doi: 10.1038/nrendo.2009.151. Epub 2009 Jul 28. Review. PubMed PMID: 19636324.
16: Alagona P Jr. Beyond LDL cholesterol: the role of elevated triglycerides and low HDL cholesterol in residual CVD risk remaining after statin therapy. Am J Manag Care. 2009 Mar;15(3 Suppl):S65-73. Review. PubMed PMID: 19355805.
17: Filippatos T, Milionis HJ. Treatment of hyperlipidaemia with fenofibrate and related fibrates. Expert Opin Investig Drugs. 2008 Oct;17(10):1599-614. doi: 10.1517/13543784.17.10.1599 . Review. PubMed PMID: 18808320.
18: Hernando MD, Agüera A, Fernández-Alba AR. LC-MS analysis and environmental risk of lipid regulators. Anal Bioanal Chem. 2007 Feb;387(4):1269-85. Epub 2006 Sep 20. Review. PubMed PMID: 17047939.
19: Wierzbicki AS, Mikhailidis DP, Wray R. Drug treatment of combined hyperlipidemia. Am J Cardiovasc Drugs. 2001;1(5):327-36. Review. PubMed PMID: 14728015.
20: Sharpe M, Ormrod D, Jarvis B. Micronized fenofibrate in dyslipidemia: a focus on plasma high-density lipoprotein cholesterol (HDL-C) levels. Am J Cardiovasc Drugs. 2002;2(2):125-32; discussion 133-4. Review. PubMed PMID: 14727988.